molecular formula C15H14O B3054548 4-(2-Phenylcyclopropyl)phenol CAS No. 61078-40-8

4-(2-Phenylcyclopropyl)phenol

Cat. No.: B3054548
CAS No.: 61078-40-8
M. Wt: 210.27 g/mol
InChI Key: OTQVRKTVOPCEQY-UHFFFAOYSA-N
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Description

4-(2-Phenylcyclopropyl)phenol is an organic compound with the molecular formula C15H14O. It consists of a phenol group attached to a cyclopropyl ring, which is further substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of phenylcyclopropane with phenol under acidic or basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-(2-Phenylcyclopropyl)phenol may involve large-scale cyclopropanation reactions using specialized catalysts to enhance yield and selectivity. The process conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production .

Mechanism of Action

The mechanism of action of 4-(2-Phenylcyclopropyl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Phenylcyclopropyl)phenol is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties compared to other phenolic compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

4-(2-phenylcyclopropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-13-8-6-12(7-9-13)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQVRKTVOPCEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60489014
Record name 4-(2-Phenylcyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61078-40-8
Record name 4-(2-Phenylcyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Phenylcyclopropyl)phenol
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4-(2-Phenylcyclopropyl)phenol
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Reactant of Route 6
4-(2-Phenylcyclopropyl)phenol

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